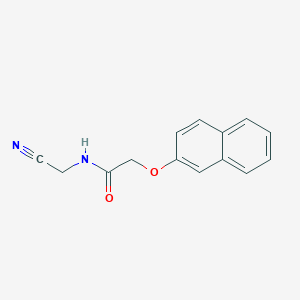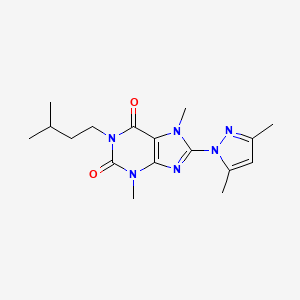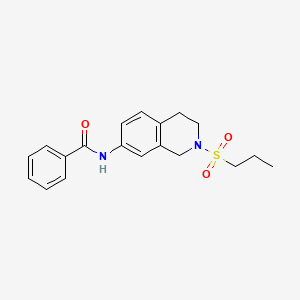
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a fascinating chemical compound that has attracted attention in various fields of research. This compound belongs to the family of tetrahydroisoquinolines, which are known for their diverse biological activities. The compound's unique structure makes it a subject of interest for chemists, biologists, and pharmaceutical researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then functionalized at the 7th position to introduce a benzamide moiety.
Functionalization: : The propylsulfonyl group is introduced via sulfonylation, typically using propylsulfonyl chloride and a base such as triethylamine.
Final Assembly: : The final product, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, is obtained by coupling the functionalized tetrahydroisoquinoline with benzoyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production might involve optimization of reaction conditions to maximize yield and purity. Common techniques include high-pressure liquid chromatography (HPLC) for purification and automated reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions, especially on the benzamide or sulfonyl group, can occur using various nucleophiles under controlled conditions.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases and Acids: : Triethylamine, hydrochloric acid for reaction control.
Major Products: The major products of these reactions depend on the reaction conditions but typically include oxidized or reduced forms of the compound, or substituted derivatives with modified biological activity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used as a building block for synthesizing more complex molecules. Its versatile reactivity allows chemists to explore various chemical transformations.
Biology: Biologically, this compound is studied for its potential effects on cellular pathways. Its structure allows it to interact with different biological targets, making it a candidate for drug discovery research.
Medicine: In medicine, researchers are investigating the compound for its potential therapeutic effects. Its ability to modulate specific molecular targets makes it a candidate for treating various diseases, including neurological disorders and cancers.
Industry: Industrially, the compound is explored for its application in materials science and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The exact mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their function and leading to the observed biological effects. The pathways involved might include modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling cascades.
Comparación Con Compuestos Similares
When compared to similar compounds, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide stands out due to its unique sulfonyl and benzamide functionalities. These groups enhance its biological activity and selectivity, making it a valuable compound for research.
Similar Compounds:1,2,3,4-Tetrahydroisoquinoline derivatives: : Known for their wide range of biological activities.
Sulfonyl-containing compounds: : Used in various pharmaceuticals for their ability to enhance drug solubility and efficacy.
Benzamide derivatives: : Known for their role in medicinal chemistry as enzyme inhibitors and receptor modulators.
There you have it: a comprehensive overview of this compound. Anything you want to dive deeper into?
Propiedades
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h3-9,13H,2,10-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEOTOKOUMOLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
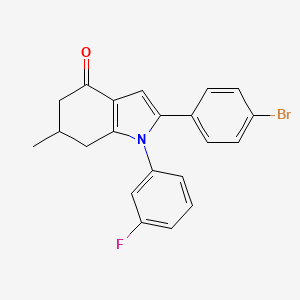
![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)
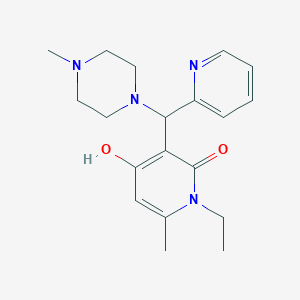
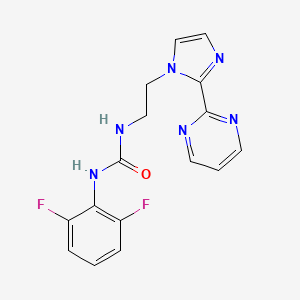

![5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2972640.png)
![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)
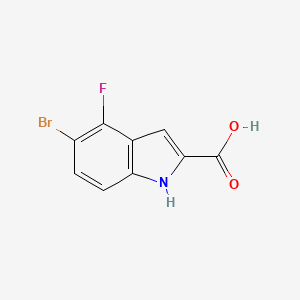
![2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2972644.png)
![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)
